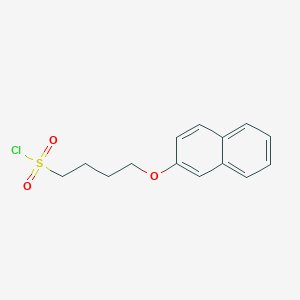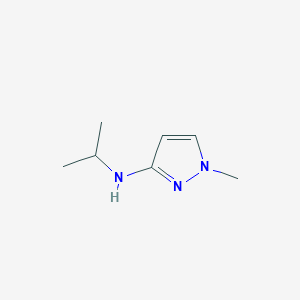
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
説明
科学的研究の応用
Chemical Synthesis and Drug Development
Pyrazoles, including derivatives like "1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine," are crucial in medicinal chemistry due to their wide spectrum of biological activities. Methyl-substituted pyrazoles, in particular, have shown potent medicinal properties, acting as scaffolds for developing new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021). The synthesis of pyrazole derivatives is a significant area of research, with recent updates highlighting new anticancer agents indicating the versatility and potential of pyrazole compounds in drug development (Ray et al., 2022).
Advanced Material Applications
Amine-functionalized materials, including those derived from or related to pyrazole compounds, have been extensively studied for their unique properties and applications. For example, amine-functionalized metal–organic frameworks (MOFs) exhibit excellent CO2 sorption capacity, showcasing the importance of nitrogen-containing functionalities in environmental applications (Lin et al., 2016). Such functionalities are critical in designing materials for gas storage, separation, and catalysis, indicating the broader applicability of compounds like "this compound" in material science.
Catalysis and Organic Reactions
Pyrazoline derivatives have been identified as key intermediates in various catalytic and organic reactions, contributing to the synthesis of heterocyclic compounds and dyes. The unique reactivity of these compounds allows for mild reaction conditions, enabling the generation of versatile products from a wide range of precursors. This underscores the significance of pyrazole derivatives in synthetic chemistry and their potential in facilitating novel transformations (Gomaa & Ali, 2020).
作用機序
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine is the Glycine Transporter 1 (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for the proper functioning of the NMDA receptor, a type of glutamate receptor .
Mode of Action
This compound: interacts with its target, GlyT1, by inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft . The elevated glycine levels enhance the activation of NMDA receptors, which are involved in various neural and cognitive processes .
Biochemical Pathways
The action of This compound primarily affects the glycine-GLYT1-NMDA receptor pathway . By inhibiting GlyT1, it increases the availability of glycine, which is a co-agonist of the NMDA receptor . This leads to enhanced activation of the NMDA receptor, affecting downstream neural and cognitive processes .
Pharmacokinetics
The pharmacokinetics of This compound are characterized by its potent GlyT1 inhibitory activity and favorable pharmacokinetics profile . It has been shown to elicit an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats, indicating its ability to cross the blood-brain barrier . .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its impact on the NMDA receptor function . By increasing glycine availability and enhancing NMDA receptor activation, it can influence various neural and cognitive processes regulated by these receptors .
生化学分析
Biochemical Properties
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of glycine transporter 1 (GlyT1), which is crucial for regulating glycine levels in the central nervous system . The interaction between this compound and GlyT1 involves binding to the transporter, thereby inhibiting glycine reuptake and increasing its concentration in the synaptic cleft . This interaction is essential for modulating neurotransmission and has implications for treating neurological disorders such as schizophrenia.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting GlyT1, this compound increases glycine levels, which in turn affects the N-methyl-D-aspartate (NMDA) receptor activity . Enhanced NMDA receptor activity can lead to improved synaptic plasticity and cognitive function. Additionally, this compound has been shown to impact gene expression related to neurotransmitter synthesis and release, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GlyT1. By binding to the transporter, the compound inhibits glycine reuptake, leading to an increase in extracellular glycine levels . This inhibition is achieved through competitive binding at the glycine binding site on GlyT1, preventing glycine from being transported back into the presynaptic neuron . The increased glycine levels enhance NMDA receptor activity, which is critical for synaptic plasticity and cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in glycine levels and prolonged enhancement of NMDA receptor activity . These effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1 and increases glycine levels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that are subsequently excreted through the kidneys . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites . Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its inhibitory effects on GlyT1 . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-methyl-N-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)8-7-4-5-10(3)9-7/h4-6H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJMWBPQZOTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


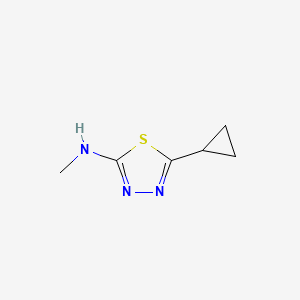

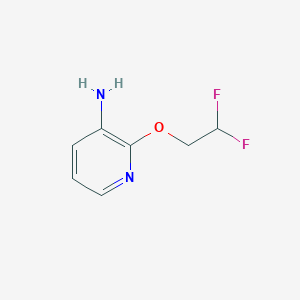
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
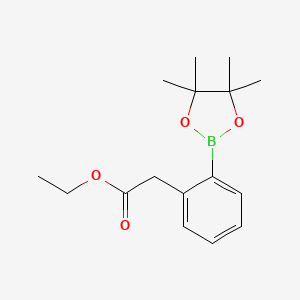

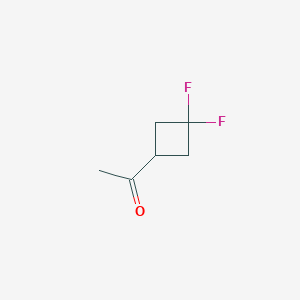
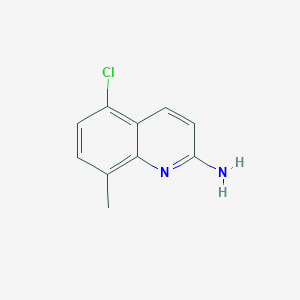


![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)
